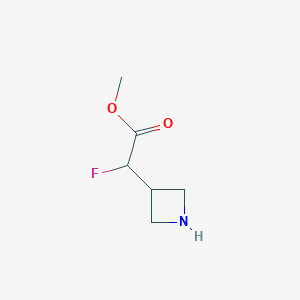

Methyl 2-(azetidin-3-yl)-2-fluoroacetate

Description

Properties

IUPAC Name |

methyl 2-(azetidin-3-yl)-2-fluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-10-6(9)5(7)4-2-8-3-4/h4-5,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJUGUBTJOTMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(azetidin-3-yl)-2-fluoroacetate typically involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(azetidin-3-yl)-2-fluoroacetate undergoes various chemical reactions, including:

Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the α,β-unsaturated ester.

Suzuki–Miyaura Cross-Coupling: This reaction is used for the diversification of novel heterocyclic amino acid derivatives.

Common Reagents and Conditions:

Aza-Michael Addition: Typically involves NH-heterocycles and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Suzuki–Miyaura Cross-Coupling: Involves the use of boronic acids and a palladium catalyst.

Major Products:

Aza-Michael Addition: Produces functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Suzuki–Miyaura Cross-Coupling: Yields diversified heterocyclic amino acid derivatives.

Scientific Research Applications

Methyl 2-(azetidin-3-yl)-2-fluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yl)-2-fluoroacetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Key Insights

Synthetic Yields : Ethyl 2-(azetidin-3-yl)-2-fluoroacetate derivatives exhibit moderate yields (42% for Z-isomers), suggesting challenges in stereochemical control during synthesis .

Fluorine Effects : Fluorination at the α-position of the acetate group increases metabolic stability and binding affinity in target proteins, as seen in pesticidal and antibiotic derivatives .

Ester Group Impact : Methyl esters generally offer faster hydrolysis rates than ethyl esters, influencing prodrug design .

Azetidine Ring Strain : The four-membered ring’s strain enhances reactivity in cycloaddition reactions, enabling spirocyclic compound synthesis for kinase inhibitors .

Q & A

Advanced Research Question

- Fluorination control : Use low temperatures (-78°C) and stoichiometric fluorinating agents (e.g., NFSI) to suppress defluorination .

- Protecting groups : Temporarily protect the azetidine nitrogen with Boc to prevent ring-opening during esterification .

- Catalytic systems : Pd/C or Ru-based catalysts for selective hydrogenation steps without altering fluorine .

- In-situ monitoring : HPLC or TLC to track reaction progress and adjust conditions dynamically .

How should researchers address discrepancies in reported yields for similar azetidine-fluoroacetate derivatives across studies?

Advanced Research Question

Discrepancies often arise from:

- Impurity profiles : Unaccounted side products (e.g., diastereomers in fluorination) .

- Synthetic routes : Ring-closing efficiency varies with precursor quality (e.g., γ-chloroamine purity) .

- Analytical methods : Differences in quantification (e.g., NMR integration vs. GC-MS area normalization) .

Resolution : Standardize protocols (e.g., USP guidelines) and cross-validate yields using orthogonal techniques (e.g., F NMR quantitation) .

What mechanistic insights explain the biological activity of this compound in receptor modulation?

Advanced Research Question

The compound acts as a receptor inverse agonist due to:

- Stereoelectronic effects : Fluorine’s electronegativity alters electron density, enhancing binding to hydrophobic receptor pockets (e.g., GABA or nicotinic acetylcholine receptors) .

- Conformational rigidity : The azetidine ring restricts rotational freedom, favoring bioactive conformations .

- Metabolic stability : Fluorine retards esterase-mediated hydrolysis, prolonging activity .

Validation : Radioligand binding assays (e.g., H-labeled compounds) and molecular docking simulations .

What computational strategies predict the reactivity of this compound in novel reactions?

Advanced Research Question

- DFT calculations : Model transition states for fluorination or ring-opening reactions (e.g., B3LYP/6-31G* basis set) .

- MD simulations : Predict solvation effects and stability in biological membranes .

- QSPR models : Corrogate substituent effects (e.g., fluorine vs. methyl groups) on reaction rates .

How can structure-activity relationship (SAR) studies guide the design of analogues with improved pharmacological profiles?

Advanced Research Question

- Fluorine substitution : Replace with Cl or CF to modulate lipophilicity and metabolic stability .

- Azetidine modifications : Introduce sp-rich substituents (e.g., methyl, hydroxyl) to enhance target engagement .

- Ester bioisosteres : Substitute methyl ester with amides or ketones to reduce hydrolysis .

Validation : In vitro ADME assays (e.g., microsomal stability) and in vivo efficacy models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.